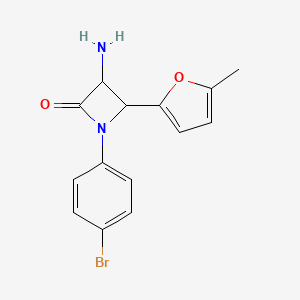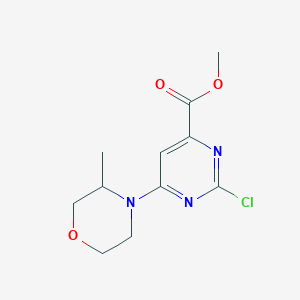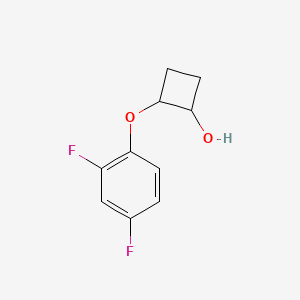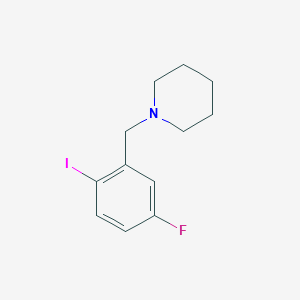![molecular formula C8H14N2O B14780773 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B14780773.png)
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone is a bicyclic nitrogen-containing heterocycle. This compound is of significant interest due to its unique structure and potential applications in various fields, including drug discovery and synthetic chemistry. The bicyclic framework provides a rigid structure that can be exploited in the design of bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone typically involves the construction of the bicyclic scaffold through cyclization reactions. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with good control over stereochemistry . Another approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: Its rigid structure makes it a valuable scaffold for designing enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific mechanical or chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target but often include inhibition or activation of enzymatic activity or receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.
3,8-Diazabicyclo[3.2.1]octane: A related compound that can be synthesized from similar precursors.
Uniqueness
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group, which can influence its reactivity and binding properties. This makes it distinct from other similar bicyclic compounds and valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-(3,6-diazabicyclo[3.2.1]octan-3-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-4-7-2-8(5-10)9-3-7/h7-9H,2-5H2,1H3 |
Clave InChI |
ICFUYEDSJURESR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2CC(C1)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)

![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)



![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)

